Product packaging for 1-(2-Cyclopropyl-acetyl)-piperidin-4-one(Cat. No.:)

1-(2-Cyclopropyl-acetyl)-piperidin-4-one

Cat. No.: B12066030
M. Wt: 181.23 g/mol
InChI Key: WGTMFZOAFDKHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-acetyl)-piperidin-4-one is a piperidone-based chemical scaffold of high interest in medicinal chemistry and drug discovery research. Compounds featuring the 4-piperidone core, such as this one, are recognized as versatile intermediates and privileged structures for developing novel bioactive molecules (Future Med Chem. 2014;6(4):385-412). The structure combines a piperidin-4-one ring, a known synthetic precursor to various piperidine derivatives, with a 2-cyclopropylacetyl functional group. This specific substitution pattern makes it a valuable building block for the synthesis of more complex molecules targeting a range of therapeutic areas. Piperidine derivatives are extensively explored in pharmaceutical research for their diverse biological activities. The 4-piperidone scaffold, in particular, is a key intermediate in constructing molecules for central nervous system (CNS) agents, analgesics, and metabolic disease therapeutics (US20090306048A1). As a synthetic intermediate, researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the ketone group or the nitrogen atom of the piperidine ring. Its applications are primarily in early-stage research and development, including library synthesis for high-throughput screening and as a precursor for potential enzyme inhibitors or receptor modulators. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B12066030 1-(2-Cyclopropyl-acetyl)-piperidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-cyclopropylacetyl)piperidin-4-one

InChI

InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2

InChI Key

WGTMFZOAFDKHRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2CCC(=O)CC2

Origin of Product

United States

Synthetic Methodologies for 1 2 Cyclopropyl Acetyl Piperidin 4 One and Analogues

General Strategies for Piperidin-4-one Core Synthesis

The piperidin-4-one ring is a common structural motif in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov Key approaches include classical condensation reactions and modern cyclization strategies.

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. sciencemadness.org This multicomponent reaction typically involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia. researchgate.net The classical approach often involves refluxing an aqueous or alcoholic solution of the reactants. sciencemadness.org However, this can lead to poor yields and difficulties in product isolation. A significant improvement was the use of glacial acetic acid as a solvent, which allows the reaction to proceed more rapidly and facilitates easier purification of the piperidone products. sciencemadness.org

The reaction can be used to create a wide variety of 4-piperidones with diverse substituents by varying the ketone, aldehyde, and amine components. sciencemadness.orgresearchgate.net For instance, the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) is a common method for producing 2,6-diaryl-3-methyl-4-piperidones. researchgate.net The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, also serves as a versatile tool for creating piperidine (B6355638) structures. researchgate.net

Table 1: Examples of Mannich Reactions for Piperidin-4-one Synthesis

Ketone/Enolate SourceAldehydeAmine SourceSolvent/CatalystProduct TypeReference
Ethyl methyl ketoneSubstituted aromatic aldehydesAmmonium acetateEthanol2,6-Diaryl-3-methyl-4-piperidones researchgate.net
Ketone (general)Aldehyde (general)Amine hydrochlorideGlacial acetic acidSubstituted 4-piperidones sciencemadness.org
1,3-bis-trimethylsilylenol etherVarious aldehydesAmmonia (via precursor)(Chiral catalyst)Chiral dihydropyridinone rsc.org
NitroalkaneFormaldehyde5-hexenamine(Domino sequence)β-nitroamine leading to piperidine derivative researchgate.net

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful method for forming the C-N bonds necessary for the piperidine ring. ntu.edu.sgacs.org Intramolecular aza-Michael additions are particularly useful for synthesizing piperidine and pyrrolidine (B122466) rings. rsc.orgresearchgate.net

One common strategy involves a tandem sequence, such as a Mannich reaction followed by an endo-aza-Michael addition. ntu.edu.sg Another approach is a double Michael addition of a primary amine to a suitable dienone or acrylate (B77674) precursor. For example, the reaction of 2-(aminomethyl)-pyridine with ethyl acrylate can generate a bis-Michael adduct, which then undergoes Dieckmann cyclization and decarboxylation to yield an N-substituted piperidone. acs.org Tandem reactions, such as a Meyer-Schuster rearrangement followed by an intramolecular aza-Michael addition, have also been developed to create a variety of piperidine derivatives. researchgate.net These reactions provide efficient access to β-amino carbonyl compounds, which are direct precursors to piperidones and other nitrogen-containing heterocycles. acs.org

In recent years, green chemistry principles have been applied to the synthesis of piperidin-4-ones to reduce the use of hazardous organic solvents. researchgate.netasianpubs.org Deep Eutectic Solvents (DES) have emerged as effective and environmentally safe reaction media. researchgate.netasianpubs.org A DES formed from glucose and urea, for example, has been successfully used as a solvent for the one-pot synthesis of various 2,6-bis(hydroxyphenyl)piperidin-4-one derivatives, with yields reported between 68% and 82%. researchgate.netasianpubs.org Similarly, a DES made from glucose and choline (B1196258) chloride has been employed for preparing 2,6-diaryl piperidine-4-ones. researchgate.net These methods offer significant advantages by avoiding harmful organic pollutants and utilizing sustainable, inexpensive components. researchgate.net

Approaches for Introducing the N-Acyl Substituent

Once the piperidin-4-one core is synthesized, the next step is the introduction of the desired substituent onto the nitrogen atom.

Direct N-acylation is a straightforward and widely used method for functionalizing the piperidine nitrogen. This reaction typically involves treating the piperidin-4-one with an acylating agent, such as an acid chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. nih.gov For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones can be synthesized by reacting the corresponding piperidone with acryloyl chloride in dichloromethane (B109758) (CH₂Cl₂) with triethylamine (B128534) (TEA) as a base. nih.gov

Similarly, the synthesis of 1,4-disubstituted piperidine derivatives can be achieved by acylating a precursor with agents like phenoxyacetyl chloride. nih.gov The choice of reaction conditions is crucial; for instance, using NaH as a base in CH₂Cl₂ can prevent unwanted side reactions like the cleavage of protecting groups, which might occur in the presence of excess acid chloride. nih.gov The synthesis of related compounds has also been achieved through chloracetylation using chloroacetyl chloride. evitachem.com

Table 2: Examples of N-Acylation Reactions on Piperidines

Piperidine SubstrateAcylating AgentBase/SolventProductReference
3,5-bis(ylidene)-4-piperidoneAcryloyl chlorideTriethylamine (TEA) / CH₂Cl₂N-Acryloyl-3,5-bis(ylidene)-4-piperidone nih.gov
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate sodium saltPhenoxyacetyl chlorideNaH / CH₂Cl₂N-Acylated piperidine derivative nih.gov
Piperidine precursorChloroacetyl chloride(Not specified)Chloroacetyl derivative evitachem.com
4-cyanopiperidineN-phenyl-2-chloroacetamideBasic conditions1-(2-(phenylamino)-2-oxoethyl)-4-cyanopiperidine afasci.com

Strategies for Incorporating the Cyclopropyl-acetyl Moiety

The final step in the synthesis of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one is the attachment of the cyclopropyl-acetyl group to the piperidone nitrogen. This is achieved by forming an amide bond between piperidin-4-one and cyclopropylacetic acid or a reactive derivative thereof.

The synthesis of the cyclopropylacetic acid itself can be accomplished through several routes. A classic method involves the decarboxylation of cyclopropylacetic acid derivatives. acs.org A more modern approach utilizes a malonic ester synthesis, starting from diethyl malonate. The process involves deprotonation to form an enolate, followed by reaction with a dihalide like 1,2-dibromoethane (B42909) to form the cyclopropane (B1198618) ring. Subsequent hydrolysis and heat-induced decarboxylation yield cyclopropanecarboxylic acid. youtube.com

To couple this acid with piperidin-4-one, the carboxylic acid is typically activated. A common method is to convert cyclopropylacetic acid into its more reactive acid chloride, cyclopropylacetyl chloride, by using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclopropylacetyl chloride can then be reacted directly with piperidin-4-one in the presence of a base (like triethylamine) to form the target molecule, this compound, in a standard N-acylation reaction. nih.govnih.gov

Synthesis of Cyclopropyl-carbonyl Precursors

While direct construction of the cyclopropyl-acetyl group is common, the functionalization of pre-existing cyclopropane rings through ring-opening and subsequent modification represents a versatile alternative. These strategies often leverage the inherent ring strain of the cyclopropane motif to drive chemical transformations. researchgate.net

One such strategy involves the photoredox-catalyzed ring-opening functionalization of aryl cyclopropanes. thieme-connect.com This method utilizes a visible-light-promoted single-electron transfer to generate an aryl radical cation, which weakens a C-C bond in the cyclopropane ring. thieme-connect.com This facilitates a regio- and stereoselective nucleophilic attack, leading to a benzyl (B1604629) radical that can be further elaborated. thieme-connect.com A range of nucleophiles, including those that would lead to dialkyl ethers, alkyl esters, amines, and other functional groups, can be employed under these photoredox conditions. thieme-connect.com

Another approach is the oxidative radical ring-opening and cyclization of cyclopropyl (B3062369) olefins. nih.gov This process can be initiated by photoredox catalysis and involves the addition of a radical to the double bond, which then triggers the ring-opening of the cyclopropyl group to form an alkyl radical. nih.gov This reactive intermediate can then undergo further transformations. nih.gov

Diastereoselective ring-opening of non-donor-acceptor cyclopropanes has also been achieved via intramolecular Friedel–Crafts alkylation. nih.gov This transformation proceeds with a selective breaking of the most substituted C-C bond with retention of configuration. nih.gov Mechanistic studies have indicated that an alkoxy functionality is key to this selective bond cleavage. nih.gov Such strategies, which start from densely substituted cyclopropanes, are valuable as these precursors can be synthesized with high stereocontrol. researchgate.net

Table 1: Ring-Opening and Functionalization Strategies for Cyclopropanes

Strategy Key Features Reactants Products Citation(s)
Photoredox-Catalyzed Ring-Opening Visible-light promoted, single-electron transfer, regio- and stereoselective nucleophilic attack. Aryl cyclopropanes, various nucleophiles. 1,3-difunctionalized compounds. thieme-connect.com
Oxidative Radical Ring-Opening/Cyclization Photoredox-catalyzed, radical addition, ring-opening to alkyl radical. Cyclopropyl olefins, bromides. Partially saturated naphthalenes. nih.gov
Diastereoselective Intramolecular Friedel-Crafts Selective bond breaking at the most alkylated carbon, retention of configuration. Non-donor-acceptor cyclopropanes. Functionalized dihydronaphthalenes. nih.gov

The stereochemical configuration of the cyclopropane ring can significantly influence the biological activity of the final molecule. Consequently, methods for the stereo- and diastereoselective construction of the cyclopropane ring are of paramount importance.

A prominent strategy for achieving high stereoselectivity is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This method can be rendered enantioselective through the use of organocatalysis or metal-based chiral Lewis acid catalysis. rsc.org For instance, chiral secondary amines can be used to activate α,β-unsaturated aldehydes or ketones, while cinchona alkaloid-derived catalysts can generate chiral ammonium ylides as Michael initiators. rsc.org

Transition-metal catalysis is another powerful tool for stereoselective cyclopropanation. Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides yields substituted cyclopropyl-ketones. organic-chemistry.org In this reaction, the oxyphthalimide group acts as a directing group for C-H activation, an oxidant for the rhodium catalyst, and, in conjunction with the allylic alcohol, controls the diastereoselectivity. organic-chemistry.org

Copper-catalyzed reactions have also been employed for diastereoselective cyclopropanation. The conjugate addition of diorganozinc reagents to cyclopropene (B1174273) derivatives, directed by ester or oxazolidinone functionalities, proceeds with excellent facial selectivity. organic-chemistry.org The resulting cyclopropylzinc reagents can be trapped with electrophiles in a stereospecific manner. organic-chemistry.org Furthermore, copper-catalyzed diastereodivergent hydro-gem-difluoroallylation of cyclopropenes has been reported, where the choice of N-heterocyclic carbene (NHC) ligand dictates which of the two diastereomers is formed. acs.org

Electrochemical methods have also emerged for the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and unactivated alkenes. researchgate.netresearchgate.net This scalable protocol demonstrates high diastereoselectivity and tolerates a wide range of functional groups on both coupling partners. researchgate.netresearchgate.net

Table 2: Selected Stereo- and Diastereoselective Cyclopropane Synthesis Methods

Method Catalyst/Reagent Key Features Substrates Citation(s)
Michael Initiated Ring Closure (MIRC) Chiral organocatalysts or Lewis acids. Enantioselective construction of cyclopropane rings. α,β-unsaturated carbonyls, Michael donors. rsc.org
Rh(III)-Catalyzed [2+1] Annulation Rhodium(III) complex. High diastereoselectivity, traceless directing group. Allylic alcohols, N-enoxyphthalimides. organic-chemistry.org
Copper-Catalyzed Diastereodivergent Hydroallylation Copper/NHC ligand. Ligand-controlled formation of two diastereomers. 1,3-disubstituted cyclopropenes, 3,3-difluoroallyl sulfonium (B1226848) salt. acs.org
Electrochemical Cyclopropanation Thianthrene-derived dielectrophiles. High diastereoselectivity, scalable. Unactivated alkenes, methylene (B1212753) pronucleophiles. researchgate.netresearchgate.net

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. mdpi.comresearchgate.net These benefits have been leveraged for the synthesis of cyclopropyl ketones.

A continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed starting from 2-hydroxycyclobutanones and aryl thiols. mdpi.com This acid-catalyzed procedure uses a reusable Amberlyst-35 catalyst packed in a steel column and allows for the multigram, scalable synthesis of cyclopropyl adducts under mild conditions. mdpi.com This method is an advancement over previous protocols that explored the nucleophilic acid-catalyzed attack of thiols on 2-hydroxycyclobutanones. mdpi.com

Furthermore, a two-step continuous-flow telescoped synthesis of 1,1-cyclopropane aminoketones has been achieved. rsc.org This process involves the photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones, which then react with amines in a tandem condensation and C4–C3 ring contraction. rsc.org This method provides good chemical yields, high productivity, and short residence times. rsc.org

The controlled generation of difluorocarbene from TMSCF3 and a catalytic amount of NaI in a continuous-flow setup has also been demonstrated. organic-chemistry.org The in-situ generated carbene reacts with alkenes to afford difluorocyclopropanes within a short residence time. organic-chemistry.org

Table 3: Continuous-Flow Synthesis of Cyclopropyl Derivatives

Method Starting Materials Key Features Product Type Citation(s)
Acid-Catalyzed Ring Contraction 2-Hydroxycyclobutanones, aryl thiols. Reusable Amberlyst-35 catalyst, scalable, mild conditions. Arylthio-cyclopropyl ketones/carbaldehydes. mdpi.com
Photocyclization and Ring Contraction 1,2-Diketones, amines. Telescoped two-step process, high productivity. 1,1-Cyclopropane aminoketones. rsc.org
In-Situ Carbene Generation TMSCF3, NaI, alkenes. Controlled generation of difluorocarbene, short residence time. Difluorocyclopropanes. organic-chemistry.org

Amide Bond Formation Reactions for Conjugation with the Piperidin-4-one Core

The final step in the synthesis of this compound is the formation of an amide bond between the cyclopropyl-acetyl precursor (specifically, cyclopropylacetic acid or an activated derivative) and the nitrogen atom of the piperidin-4-one core. The amide bond is one of the most fundamental linkages in organic and medicinal chemistry. rsc.org

A common approach to amide bond formation is the reaction of a carboxylic acid with an amine using a coupling agent. rsc.org These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling agents are available. Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl halide (e.g., with thionyl chloride) or an acid anhydride, which then readily reacts with the amine. masterorganicchemistry.com

The direct thermal condensation of a carboxylic acid and an amine to form an amide by driving off water is possible but often requires harsh conditions. masterorganicchemistry.com A more controlled method involves the formation of an ammonium carboxylate salt, which can then be dehydrated to the amide, a process that is central to many synthetic transformations, including peptide synthesis. mdpi.com

In the context of piperidin-4-one derivatives, these standard amidation procedures are widely applicable. For instance, the synthesis of N-acyl-piperidin-4-ones has been reported, demonstrating the feasibility of attaching various acyl groups to the piperidine nitrogen. chemrevlett.com The synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide (B1284894) often involves the reaction of piperidine-4-carboxylic acid with 4-aminobenzonitrile (B131773) under catalytic conditions in a polar aprotic solvent like DMF. Similarly, the synthesis of 4-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves the reaction of a chloroacetyl derivative with a cyclopropyl amine to form an amide linkage. evitachem.com

Solvent-free procedures for amide bond formation using methoxysilanes as coupling agents have also been developed. rsc.org Reagents like tetramethoxysilane (B109134) and dodecamethoxy-neopentasilane can effectively couple carboxylic acids and amines to form amides in good to excellent yields without the need for air or moisture exclusion. rsc.org

Chemical Reactivity and Transformation Studies

Reactivity of the Piperidin-4-one Ketone Functionality

The ketone at the C-4 position of the piperidine (B6355638) ring is a key site for various chemical modifications. Protected 4-piperidones are known to react like most other ketones, undergoing a variety of nucleophilic additions and condensation reactions. youtube.com The N-acyl group in 1-(2-cyclopropyl-acetyl)-piperidin-4-one influences the reactivity of the piperidine nitrogen, but the ketone largely retains its characteristic electrophilicity.

Nucleophilic Addition Reactions

The carbonyl carbon of the piperidin-4-one is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for introducing new substituents at the 4-position, often leading to the formation of a tertiary alcohol.

Key nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the ketone to form 4-substituted-4-hydroxypiperidine derivatives. For instance, the reaction with an aryl magnesium bromide can yield a 4-aryl-4-hydroxypiperidine. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) under acidic conditions results in the formation of a cyanohydrin, introducing both a hydroxyl and a nitrile group at the C-4 position.

Wittig Reaction: The ketone can be converted into an alkene through a Wittig reaction, using a phosphorus ylide (Ph₃P=CR₂). This allows for the introduction of an exocyclic double bond at the C-4 position. nih.gov

Hydride Addition: This is a reduction reaction, detailed in section 3.1.3.

Table 1: Predicted Nucleophilic Addition Reactions at the C-4 Ketone

Nucleophile/ReagentProduct TypePotential Conditions
Phenylmagnesium bromide (PhMgBr)4-phenyl-4-hydroxypiperidine derivativeAnhydrous ether or THF
n-Butyllithium (n-BuLi)4-butyl-4-hydroxypiperidine derivativeAnhydrous ether or THF, low temp.
Trimethylsilyl cyanide (TMSCN)4-cyano-4-(trimethylsilyloxy)piperidineCatalytic Lewis acid
Methyltriphenylphosphonium bromide4-methylene-piperidine derivativeStrong base (e.g., n-BuLi, NaH)

Condensation Reactions

The piperidin-4-one can participate in condensation reactions, typically involving the reaction of its α-protons or the carbonyl group itself. These reactions are crucial for building more complex molecular architectures.

Aldol Condensation: In the presence of a base or acid, the piperidin-4-one can react with aldehydes or other ketones. The α-protons at the C-3 and C-5 positions are acidic and can be deprotonated to form an enolate, which then acts as a nucleophile. For example, condensation with aromatic aldehydes can lead to the formation of 3,5-bis(arylidene)-4-piperidones. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the ketone with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine or ammonia. acs.org This typically results in the formation of a new carbon-carbon double bond at the C-4 position.

Mannich Reaction: Piperidin-4-ones are frequently synthesized via the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine. researchgate.netnih.gov They can also serve as the ketone component in subsequent Mannich reactions to build more complex structures.

Table 2: Predicted Condensation Reactions

Reaction TypeReactant(s)Product TypeCatalyst/Conditions
Aldol CondensationBenzaldehyde (2 equiv.)3,5-bis(benzylidene)-4-piperidone derivativeAcid (HCl) or Base (NaOH)
Knoevenagel CondensationMalononitrile4-(dicyanomethylene)-piperidine derivativeWeak base (e.g., piperidine)
Mannich ReactionFormaldehyde, Dimethylamine3-(Dimethylaminomethyl)-4-piperidone derivativeAcid catalysis

Reduction Pathways

The ketone functionality can be reduced to either a secondary alcohol or an amine, providing pathways to other important classes of piperidine derivatives.

Reduction to Alcohol: The carbonyl group is readily reduced to a hydroxyl group using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent would convert this compound to 1-(2-cyclopropyl-acetyl)-piperidin-4-ol. googleapis.com

Reductive Amination: This two-step or one-pot process converts the ketone into an amine. First, the ketone reacts with an amine (e.g., ammonia, a primary or secondary amine) to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a 4-amino-piperidine derivative. researchgate.net This method is a cornerstone for synthesizing N-substituted piperidines. researchgate.net

Table 3: Predicted Reduction Pathways for the C-4 Ketone

TransformationReagent(s)Product
Ketone to AlcoholSodium borohydride (NaBH₄)1-(2-Cyclopropyl-acetyl)-piperidin-4-ol
Reductive AminationBenzylamine, NaBH(OAc)₃4-(Benzylamino)-1-(2-cyclopropyl-acetyl)-piperidine
Conjugate ReductionZinc/Acetic AcidCan reduce dihydropyridone precursors to piperidones organic-chemistry.org

Transformations Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl group, part of the N-acyl substituent, is a highly strained three-membered ring. This inherent ring strain (approximately 27.5 kcal/mol) is a powerful driving force for a variety of unique chemical transformations that are not observed in acyclic or larger ring systems. nih.govacs.org

Strain-Release Ring-Opening Reactions and Rearrangements

The activation of the cyclopropyl ring, often facilitated by the adjacent ketone, can lead to cleavage of one of the C-C bonds, initiating rearrangements to form more stable five-membered rings or acyclic structures.

Cloke-Wilson Rearrangement: Cyclopropyl ketones can undergo rearrangement to form dihydrofurans or pyrrolines. googleapis.com This process typically involves the ring-opening of the cyclopropane (B1198618) to form a 1,3-zwitterionic or diradical intermediate, followed by intramolecular cyclization.

Acid-Catalyzed Rearrangements: In the presence of acid, cyclopropyl ketones can rearrange through protonation of the carbonyl, which facilitates the cleavage of a cyclopropyl C-C bond to relieve ring strain, often leading to the formation of unsaturated ketones. acs.org

Thermal Rearrangements: Heating cyclopropyl ketones can induce homolytic cleavage of a cyclopropyl bond, leading to a diradical intermediate that can rearrange to form products like homoallylic ketones. acs.org

Table 4: Predicted Strain-Release Reactions of the Cyclopropyl Ketone Moiety

Reaction TypeConditionsKey IntermediatePotential Product Class
Cloke-Wilson RearrangementHeat, Lewis/Brønsted Acid1,3-dipole/zwitterionDihydrofuran derivative
Acid-Catalyzed Ring OpeningStrong Acid (e.g., H₂SO₄)CarbocationUnsaturated ketone
Thermal RearrangementHigh Temperature (Pyrolysis)DiradicalHomoallylic ketone

Cycloaddition Reactions (e.g., [3+2], [3+3] cycloadditions)

The cyclopropyl ketone moiety can act as a three-carbon synthon in cycloaddition reactions, providing a powerful method for constructing five- and six-membered rings. nih.gov This reactivity leverages the strain of the cyclopropane ring as a thermodynamic driving force. libretexts.org

[3+2] Cycloadditions: This is a well-established transformation for cyclopropyl ketones. The reaction typically proceeds by ring-opening of the cyclopropane to form a 1,3-dipole or an equivalent intermediate, which is then trapped by a two-atom component (a dipolarophile), such as an alkene or alkyne, to form a five-membered ring. youtube.com These reactions can be promoted by various methods:

Photocatalysis: Using visible light and a photocatalyst (e.g., Ru(bpy)₃²⁺), the ketone can be reduced to a radical anion, which triggers the ring-opening and subsequent cycloaddition cascade.

Metal Catalysis: Transition metals like Nickel(0) or Samarium(II) iodide (SmI₂) can catalyze the [3+2] cycloaddition of cyclopropyl ketones with unsaturated partners.

[3+3] Cycloadditions: In some cases, the 1,3-dipolar intermediate generated from the cyclopropyl ketone can be trapped by a three-atom component to yield a six-membered ring. colab.ws

Table 5: Predicted Cycloaddition Reactions of the Cyclopropyl Ketone Moiety

Cycloaddition TypeReaction PartnerCatalyst / ConditionsProduct Class
[3+2] CycloadditionAlkene (e.g., methyl acrylate)Visible Light, PhotocatalystSubstituted cyclopentane
[3+2] CycloadditionAlkyne (e.g., phenylacetylene)Ni(0) or SmI₂Substituted cyclopentene
[3+3] Cycloaddition1,3-DipoleLewis AcidSix-membered heterocycle

Intramolecular Cyclization Processes (e.g., Homo-Nazarov-type reactions)

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the presence of the cyclopropyl ketone moiety suggests the potential for interesting cyclization pathways, including formal homo-Nazarov-type reactions.

The homo-Nazarov cyclization is a chemical reaction for the synthesis of cyclohexenones, which is analogous to the Nazarov cyclization that produces cyclopentenones from divinyl ketones. orgsyn.org In the homo-Nazarov reaction, a vinyl cyclopropyl ketone undergoes a Lewis acid or Brønsted acid-catalyzed ring expansion. orgsyn.org The reaction proceeds through a stepwise mechanism, which can require harsh conditions. orgsyn.org

For this compound, a hypothetical homo-Nazarov-type cyclization would necessitate the formation of a vinyl-like substituent or an alternative cationic intermediate that could be attacked by the cyclopropane ring. Given the structure, a direct intramolecular reaction of this type is not immediately apparent without prior functionalization.

Catalytic formal [3+2] cycloadditions of alkyl cyclopropyl ketones have been reported, demonstrating the versatility of the cyclopropyl ketone moiety in forming new ring systems. nih.govacs.org These reactions often proceed via radical intermediates initiated by catalysts like SmI2 or through photocatalysis. nih.govacs.orgnih.gov While these are typically intermolecular reactions, they highlight the propensity of the cyclopropyl ketone to undergo ring-opening and participate in cycloadditions. An intramolecular variant, though not directly reported for this specific substrate, remains a theoretical possibility under appropriate catalytic conditions.

The table below summarizes the key aspects of related cyclization reactions that could be conceptually applied to this compound.

Reaction TypeKey FeaturesPotential Applicability to this compound
Homo-Nazarov Cyclization Lewis or Brønsted acid-catalyzed cyclization of vinyl cyclopropyl ketones to form cyclohexenones. orgsyn.orgWould require prior modification to introduce a vinyl or equivalent group.
Donor-Acceptor Cyclopropane Cyclization Lewis acid-catalyzed ring-opening and subsequent reaction. researchgate.netThe electronic nature of the N-acyl group is not ideal for a classic donor-acceptor system.
Catalytic [3+2] Cycloaddition SmI2 or photocatalyzed reaction of alkyl cyclopropyl ketones with alkenes or alkynes. nih.govacs.orgSuggests the possibility of intramolecular variants under specific catalytic conditions.

Reactivity of the N-Acyl Amide Moiety in Functional Group Transformations

The N-acyl amide functionality in this compound is a key site for chemical transformations. Tertiary amides, while generally stable due to resonance, can undergo a variety of reactions, particularly after activation of the carbonyl group. nih.gov

Electrophilic Activation and Subsequent Reactions:

A common strategy for the transformation of tertiary amides involves their activation with electrophilic reagents, such as triflic anhydride (B1165640) (Tf2O). nih.gov This activation generates a highly reactive keteniminium ion intermediate. nih.gov This intermediate is susceptible to attack by various nucleophiles, enabling a range of functional group interconversions that would not be possible with the unactivated amide. For instance, this strategy has been used for the synthesis of other heterocyclic systems and for the introduction of functional groups at the α-position to the amide carbonyl. nih.gov

In the context of this compound, electrophilic activation could potentially lead to:

Reduction: Subsequent reduction of the activated amide could yield the corresponding amine.

Addition of Nucleophiles: Organometallic reagents could add to the activated carbonyl, leading to ketones after hydrolysis. youtube.comyoutube.com

Cyclization: If a suitable internal nucleophile is present or generated, intramolecular cyclization could occur.

Reactions with Organometallic Reagents:

The direct reaction of tertiary amides with highly reactive organometallic reagents like Grignard reagents or organolithiums can lead to the formation of ketones upon workup. youtube.comyoutube.com However, the presence of the ketone at the 4-position of the piperidine ring in this compound would likely compete for the organometallic reagent. Selective reaction at the amide carbonyl would be challenging without protection of the piperidinone ketone. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), might offer better selectivity, as they are known to react with more reactive acyl derivatives but not typically with ketones. youtube.com

Transamidation Reactions:

The N-acyl group can also participate in transamidation reactions, where the cyclopropylacetyl group is exchanged for a different acyl group. This can be achieved under various conditions, including metal-free protocols that rely on the activation of the amide bond. researchgate.net For example, N-acyl-2-piperidones have been shown to undergo transamidation with a range of amines under mild, metal-free conditions. researchgate.net This type of transformation allows for the modification of the N-substituent, which can be useful in the synthesis of analog libraries for various applications.

The following table provides a summary of potential transformations of the N-acyl amide moiety in this compound.

TransformationReagents/ConditionsPotential Outcome
Electrophilic Activation Triflic Anhydride (Tf2O)Formation of a reactive keteniminium ion intermediate for further reactions. nih.govnih.gov
Reduction to Amine Activated Amide followed by a reducing agentFormation of 1-(2-cyclopropylethyl)piperidin-4-one.
Addition of Organometallics Grignard Reagents, Organolithiums (with protected ketone)Formation of a new ketone after hydrolysis. youtube.comyoutube.com
Transamidation Amines under mild, metal-free conditionsExchange of the cyclopropylacetyl group for a different acyl group. researchgate.net

Spectroscopic Characterization Techniques and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR experiments, a complete picture of the atomic arrangement and stereochemistry of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the acetyl moiety. The chemical shifts are influenced by the electronic environment of each proton. Due to the amide bond, restricted rotation can lead to two distinct sets of signals for the piperidine ring protons at lower temperatures.

Piperidine Ring Protons: The four methylene (B1212753) groups of the piperidin-4-one ring are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded by the amide nitrogen and are expected to resonate as multiplets in the range of δ 3.6–3.8 ppm. The protons on the carbons adjacent to the ketone carbonyl group (C3 and C5) are also non-equivalent and typically appear as multiplets around δ 2.5–2.7 ppm. orientjchem.orgresearchgate.netchemicalbook.com

Acetyl Methylene Protons: The two protons of the methylene group (-CO-CH₂-) in the acetyl side chain are adjacent to the electron-withdrawing carbonyl group and are expected to appear as a doublet around δ 2.2–2.5 ppm, coupled to the cyclopropyl methine proton.

Cyclopropyl Protons: The protons of the cyclopropyl group exhibit characteristic upfield shifts due to the ring's unique electronic structure and anisotropic effects. nih.govdocbrown.info The single methine proton (-CH-) is expected to resonate as a multiplet in the range of δ 1.0–1.5 ppm. The four methylene protons (-CH₂-CH₂-) on the cyclopropyl ring are diastereotopic and will appear as complex multiplets at a significantly higher field, typically between δ 0.5–1.0 ppm. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityProton Assignment
3.6 – 3.8m4H, H-2, H-6 (Piperidine)
2.5 – 2.7m4H, H-3, H-5 (Piperidine)
2.2 – 2.5d2H, -CO-CH ₂-
1.0 – 1.5m1H, Cyclopropyl CH
0.5 – 1.0m4H, Cyclopropyl CH

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl carbon (C=O) of the piperidine ring is typically found significantly downfield, in the range of δ 205–210 ppm. oregonstate.edulibretexts.org The tertiary amide carbonyl carbon (-N-C=O) resonates at a higher field, generally between δ 169–172 ppm. researchgate.net

Piperidine Ring Carbons: The carbons of the piperidine ring are expected to appear in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and typically resonate around δ 40–45 ppm. The carbons adjacent to the ketone (C-3 and C-5) are also in a similar region, around δ 41 ppm. orientjchem.orgresearchgate.net

Acetyl and Cyclopropyl Carbons: The methylene carbon of the acetyl group (-CO-CH₂-) is expected to appear around δ 43 ppm. The carbons of the highly strained cyclopropyl ring resonate at a characteristically high field. The methine carbon is predicted to be in the δ 15–20 ppm range, while the methylene carbons are expected at δ 8–12 ppm. rsc.orgorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
205 – 210C-4 (Ketone C=O)
169 – 172Acetyl C=O (Amide)
~43Acetyl -C H₂-
40 – 45C-2, C-6 (Piperidine)
~41C-3, C-5 (Piperidine)
15 – 20Cyclopropyl -C H-
8 – 12Cyclopropyl -C H₂-

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. Key expected correlations include those between the adjacent methylene protons on the piperidine ring (H-2 with H-3, and H-5 with H-6). nih.govresearchgate.net Additionally, correlations would be seen between the cyclopropyl methine proton and the cyclopropyl methylene protons, as well as between the methine proton and the adjacent acetyl methylene protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. columbia.edu Crucial correlations would include:

The ketone carbonyl carbon (C-4) to the protons on C-3 and C-5.

The amide carbonyl carbon to the protons on C-2 and C-6 of the piperidine ring and to the acetyl methylene protons.

The acetyl methylene protons to the amide carbonyl carbon and the cyclopropyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity, providing insights into the molecule's three-dimensional structure and conformation. youtube.com For example, NOESY could reveal spatial proximity between the protons of the cyclopropylacetyl group and certain protons on the piperidine ring, helping to define the preferred orientation of the side chain relative to the ring. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups.

C=O Stretching: The most prominent features are the carbonyl stretching vibrations. The ketone C=O stretch is expected to appear as a sharp, strong band around 1715–1725 cm⁻¹, which is characteristic of a six-membered ring ketone. niscpr.res.inorgchemboulder.comlibretexts.org The tertiary amide C=O stretch is also a strong band but occurs at a lower frequency, typically in the range of 1640–1650 cm⁻¹, due to resonance with the nitrogen lone pair. spectroscopyonline.com The presence of two distinct peaks in this region is a clear indicator of the two different carbonyl environments.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the acetyl methylene group are expected in the 2850–3000 cm⁻¹ region. The C-H bonds of the cyclopropyl ring typically show stretching absorptions at slightly higher frequencies, often just above 3000 cm⁻¹. nist.govvscht.cz

C-N Stretching: The C-N stretching vibration of the tertiary amide is expected to appear in the fingerprint region, typically around 1100-1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3010C-H StretchCyclopropyl
2850–3000C-H StretchAliphatic (Piperidine, Acetyl)
1715–1725C=O StretchKetone
1640–1650C=O StretchTertiary Amide
1100–1250C-N StretchTertiary Amide

FT-Raman spectroscopy offers complementary information to FT-IR. While polar groups like carbonyls are strong in IR, less polar, more symmetric vibrations are often strong in Raman spectra.

Carbonyl Vibrations: The ketone and amide C=O stretches observed in the IR spectrum will also be present in the Raman spectrum, though their relative intensities may differ.

Cyclopropyl Ring Vibrations: The symmetric C-C stretching of the cyclopropane (B1198618) ring, often referred to as the "ring breathing" mode, typically gives a strong and characteristic peak in the Raman spectrum around 1200 cm⁻¹. This can be a useful diagnostic peak for the cyclopropyl moiety.

Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the piperidine and acetyl groups will also be visible, providing a comprehensive vibrational profile of the molecule. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational cost, making it suitable for a detailed analysis of medium-sized organic molecules like 1-(2-Cyclopropyl-acetyl)-piperidin-4-one. DFT calculations are instrumental in predicting a wide array of molecular properties, from equilibrium geometries to electronic and spectroscopic features.

Geometry Optimization and Equilibrium Molecular Structure Determination

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For this compound, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p).

The optimized structure would reveal key geometrical parameters. The piperidin-4-one ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The cyclopropylacetyl group attached to the nitrogen atom would have its own conformational preferences relative to the piperidine (B6355638) ring. Detailed analysis of the calculated bond lengths, bond angles, and dihedral angles provides a precise structural model. This theoretical structure is essential for understanding the molecule's steric and electronic properties and serves as the foundation for all other computational analyses.

Table 1: Predicted Key Geometrical Parameters from DFT Optimization

Parameter Description Significance
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C-C). Indicates the strength and type of chemical bonds.
Bond Angles (°) The angle formed between three connected atoms. Defines the local shape and steric strain around an atom.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential – MEP)

The electronic properties of a molecule are critical to its reactivity and interactions. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. researchgate.netmdpi.com

For this compound, the HOMO is likely to be localized on the regions with higher electron density, such as the nitrogen and oxygen atoms, while the LUMO may be distributed over the carbonyl group.

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In the MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen atom, indicating it as a primary site for electrophilic attack. researchgate.net Positive potential (colored blue) would be found around the hydrogen atoms. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species and biological targets.

Table 2: Key Electronic Properties from DFT Calculations

Property Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap The energy difference between E(LUMO) and E(HOMO). Indicates chemical reactivity, kinetic stability, and optical excitability. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

In this compound, NBO analysis would quantify the delocalization of electron density from lone pair orbitals (like the one on the nitrogen atom) into antibonding orbitals of adjacent bonds. The strength of these interactions is measured by the second-order perturbation energy, E(2). These calculations can reveal subtle electronic effects, such as the influence of the cyclopropyl (B3062369) group on the electronic structure of the piperidine ring and the amide linkage.

Investigation of Non-Linear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netmdpi.com DFT calculations can predict these properties, with the most important parameter being the first hyperpolarizability (β). A large β value indicates a strong NLO response. rsc.org

For this compound, the presence of the polar carbonyl group and the amide linkage could lead to a modest NLO response. The calculation of the dipole moment (μ) and the components of the first hyperpolarizability tensor (β) would quantify this property. While not a classic "push-pull" system often associated with strong NLO activity, intramolecular charge transfer, particularly upon electronic excitation, can contribute to its hyperpolarizability. researchgate.net

Theoretical Spectroscopic Data Prediction and Validation with Experimental Results

A powerful application of DFT is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the computational model. The calculation of vibrational frequencies is particularly common. The theoretical infrared (IR) and Raman spectra can be generated, and the vibrational modes assigned to specific molecular motions (e.g., C=O stretch, C-H bend). This comparison helps to confirm the calculated equilibrium structure and provides a deeper understanding of the molecule's vibrational dynamics.

Semiempirical Methods for Efficient Molecular Property Prediction (e.g., RM1 for Geometries, Dipole Moments, Enthalpies of Formation)

While DFT provides high accuracy, it can be computationally demanding. Semiempirical methods, such as RM1 (Recife Model 1), offer a faster alternative for predicting molecular properties. scielo.br These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to achieve reasonable accuracy with significantly less computational effort. rsc.orgscielo.br

RM1 is known for providing reliable geometries, dipole moments, and enthalpies of formation for a wide range of organic molecules. scielo.br For this compound, RM1 could be used for rapid conformational analysis or for initial geometry optimizations before refinement with higher-level DFT methods. The calculated enthalpy of formation is a valuable thermodynamic property, while the predicted dipole moment can be compared with results from DFT and experimental data if available. The main advantage of RM1 lies in its efficiency, making it suitable for screening large numbers of related compounds or for studying very large molecular systems. rsc.orgscielo.br

Table 4: Properties Obtainable from RM1 Semiempirical Calculations

Property Description Significance
Optimized Geometry Predicted bond lengths, bond angles, and dihedrals. Provides a quick structural model of the molecule. scielo.br
Dipole Moment (D) A measure of molecular polarity. Useful for predicting solubility and intermolecular forces. scielo.br

Conformational Analysis through Computational Methods

Conformational analysis is critical for understanding a molecule's three-dimensional structure, which in turn dictates its physical properties and biological interactions. The flexibility of the piperidin-4-one ring and the rotation around the amide bond are key areas of investigation.

Potential Energy Surface (PES) scans are a fundamental computational technique used to map the energy of a molecule as a function of its geometry. For this compound, a key flexible bond is the amide C-N bond of the N-acetyl group. By systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step, a conformational energy landscape can be generated.

Studies on similar N-acyl systems demonstrate that this rotation is hindered due to the partial double-bond character of the amide linkage. A typical PES scan for rotation around an amide bond reveals distinct energy minima corresponding to stable rotamers (E/Z isomers) and energy maxima corresponding to the transition states that separate them. researchgate.net The energy barrier for this rotation is often significant, indicating that multiple conformers may coexist at room temperature. researchgate.net The shape of the energy profile is influenced by steric and electronic interactions between the acyl group and the piperidine ring.

Table 1: Representative Energy Profile Data from a PES Scan of an Amide Bond Rotation Data is illustrative, based on computational studies of similar acyclic and cyclic amides. researchgate.net

ParameterValue (Gas Phase)Value (Solvated)
Energy Difference (E/Z Isomers)5.8 kJ/mol3.2 kJ/mol
Rotational Barrier (TS1)107.3 kJ/mol108.8 kJ/mol
Rotational Barrier (TS2)102.1 kJ/mol105.5 kJ/mol

The piperidine ring in this compound can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. libretexts.org

Chair Conformation: This is generally the most stable conformation for six-membered rings like piperidine and cyclohexane (B81311), as it minimizes both angle strain and torsional strain by ensuring all C-C bonds are staggered. masterorganicchemistry.com For substituted piperidones, the substituents' orientation (axial vs. equatorial) is crucial.

Boat Conformation: The boat form is considerably less stable due to steric clashes between the "flagpole" hydrogens (or substituents) and torsional strain from eclipsed bonds along the sides of the "boat". libretexts.orgyoutube.com

Twist-Boat Conformation: A slight twisting of the boat conformation relieves some of the steric and torsional strain, making the twist-boat more stable than the pure boat, but still significantly less stable than the chair. libretexts.orgmasterorganicchemistry.com The energy difference between the chair and twist-boat conformation for N-acylpiperidines is calculated to be around 1.5 kcal/mol (approximately 6.3 kJ/mol). nih.gov

In N-acylpiperidines, the planarity of the nitrogen atom due to amide resonance introduces a phenomenon known as pseudoallylic strain. This strain influences the conformational equilibrium, often favoring specific substituent orientations. nih.gov While the chair conformation is thermodynamically preferred for the ring itself, studies of N-acylpiperidines in protein-ligand complexes have shown that a notable percentage (around 23%) adopt the higher-energy twist-boat conformation, suggesting that binding interactions can overcome the intrinsic energetic penalty. nih.gov

Table 2: Relative Energies of Piperidine Ring Conformations Values are representative for substituted cyclohexane and N-acylpiperidine systems. libretexts.orgnih.gov

ConformationRelative Energy (kJ/mol)Key Strain Factors
Chair0 (Most Stable)Minimal angle and torsional strain.
Twist-Boat~23Reduced flagpole interactions and some staggered bonds.
Boat~30Significant flagpole steric strain and torsional strain.
Half-Chair~45High angle and torsional strain (transition state).

Advanced Theoretical Methodologies

Beyond conformational analysis, computational methods can predict the chemical behavior of this compound.

Quantum chemical calculations can determine a range of molecular properties, or "descriptors," that correlate with chemical reactivity. These descriptors are derived from the molecule's calculated wavefunction and electronic structure. Key examples include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across a molecule. Red regions indicate electron-rich areas (negative potential), prone to electrophilic attack, while blue regions show electron-poor areas (positive potential), susceptible to nucleophilic attack. For this compound, the carbonyl oxygen of the ketone and the amide would be electron-rich, while the carbonyl carbons would be electron-poor.

Distortion/Interaction Model: This model, also known as the Activation Strain Model, deconstructs the activation energy of a reaction into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. nih.gov This approach provides detailed insight into what controls the reaction barrier and has been used to analyze the reactivity of strained rings like cyclopropenes in cycloaddition reactions. nih.gov

Table 3: Common Quantum Chemical Descriptors and Their Significance

DescriptorInformation ProvidedApplication to Reactivity Prediction
HOMO EnergyElectron-donating abilityHigher energy indicates greater nucleophilicity.
LUMO EnergyElectron-accepting abilityLower energy indicates greater electrophilicity.
HOMO-LUMO GapChemical stability, electronic excitation energyA smaller gap suggests higher reactivity.
Electrostatic PotentialMolecular charge distributionIdentifies sites for nucleophilic and electrophilic attack.
Fukui FunctionsLocalized reactivity indicatorPredicts the most reactive sites within the molecule.

Computational chemistry is an indispensable tool for mapping the complete energy profile of a chemical reaction, from reactants to products. rsc.org This involves locating and characterizing the geometries and energies of all intermediates and, crucially, the transition states (TS) that connect them. mdpi.comrsc.org

For this compound, this analysis could be applied to various potential reactions:

Reactions at the Ketone: Nucleophilic addition to the C4-ketone could be modeled to understand its stereoselectivity and the relative barriers for axial versus equatorial attack.

Enolate Formation and Subsequent Reactions: The mechanism of deprotonation at the alpha-carbons (C3 and C5) to form an enolate could be studied, along with the enolate's subsequent reactions.

Cyclopropyl Ring-Opening Reactions: The cyclopropyl group is a strained ring that can undergo ring-opening reactions under certain catalytic or thermal conditions. Transition state analysis could predict the energy barriers and preferred mechanistic pathways for such transformations. researchgate.net

By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-limiting step of a proposed mechanism can be identified. mdpi.com This allows for a detailed, quantitative understanding of the reaction kinetics and can guide the optimization of reaction conditions.

Synthetic Utility and Applications As Building Blocks

Role as a Versatile Synthon in Complex Organic Synthesis

1-(2-Cyclopropyl-acetyl)-piperidin-4-one is a valuable synthon, a building block used in synthesis to introduce specific molecular fragments. The term synthon refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this case, the compound provides a ready-made piperidin-4-one moiety acylated with a cyclopropylacetyl group. This combination of functionalities allows for a range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. nih.govijnrd.org The 4-oxo functionality serves as a handle for various reactions, such as reductive amination to introduce further diversity at this position. The N-acyl linkage can influence the conformation and reactivity of the piperidine ring. chemrevlett.com The cyclopropyl (B3062369) group, known for its unique electronic properties and ability to introduce conformational rigidity, is increasingly utilized in drug design to enhance metabolic stability and binding affinity.

The synthesis of related N-acylpiperidines has been documented, highlighting the general strategies applicable to the formation of such structures. nih.gov For instance, the acylation of a piperidine precursor with an appropriate acid chloride, like 2-cyclopropylacetyl chloride, would be a direct method for its synthesis. The presence of the ketone and the amide bond allows for selective manipulations. For example, the ketone can be selectively reduced or converted to other functional groups while the amide remains intact under specific conditions. This orthogonality is a key feature of its utility as a synthon.

Precursor for Polycyclic and Spirocyclic Heterocyclic Systems

The piperidin-4-one core of this compound is an excellent starting point for the construction of more complex ring systems, including polycyclic and spirocyclic architectures. researchgate.net Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. nih.gov

One common strategy to form spirocyclic compounds from piperidin-4-ones involves reactions at the C4-ketone. For example, a reaction with a suitable bifunctional reagent can lead to the formation of a second ring spiro-fused at the C4 position. A documented approach for creating a spiro-cyclopropyl piperidine involved constructing the cyclopropyl ring before assembling the piperidine ring, which could be adapted for the synthesis of analogs. beilstein-journals.org The ketone can undergo reactions like the Corey-Chaykovsky reaction to form spiro-epoxides, which are versatile intermediates for further transformations.

Furthermore, intramolecular cyclization reactions can lead to the formation of fused polycyclic systems. For instance, if a suitable reactive group is introduced elsewhere in the molecule, it could react with the piperidinone ring or the cyclopropylacetyl moiety to form a new ring. The development of novel methods for synthesizing polysubstituted piperidines, including those derived from intramolecular radical cyclizations, underscores the potential for this compound to be a precursor to complex heterocyclic systems. nih.gov The synthesis of spiro-oxindoles from related systems through cycloaddition reactions also highlights the possibilities for creating diverse spirocyclic scaffolds. nih.gov

Development of Chiral Building Blocks and Scaffolds for Asymmetric Synthesis

The creation of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. enamine.net this compound can serve as a scaffold for the development of chiral building blocks. Although the parent molecule is achiral, the introduction of stereocenters can be achieved through various asymmetric synthetic methods.

For example, asymmetric reduction of the C4-ketone can produce chiral 4-hydroxypiperidine (B117109) derivatives. This can be accomplished using chiral reducing agents or through enzymatic resolutions. Once a stereocenter is established, it can direct the stereochemistry of subsequent reactions. The development of asymmetric syntheses for piperidine alkaloids, often starting from chiral precursors like amino acids or employing chiral catalysts, provides a roadmap for accessing enantiomerically pure derivatives of this compound. rsc.org

Furthermore, the piperidine ring itself can be part of a chiral ligand system for transition metal catalysis. The synthesis of chiral spirocyclic scaffolds often relies on organocatalytic or metal-catalyzed asymmetric reactions, such as [4+2] cycloadditions, which can generate multiple stereocenters with high control. nih.gov The resulting chiral piperidine-based scaffolds are valuable intermediates for the synthesis of enantiomerically pure natural products and pharmaceuticals.

Applications in Methodological Organic Chemistry for Novel Reaction Development

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The strained cyclopropyl ring can participate in various ring-opening reactions, providing access to linear or other cyclic structures that might be difficult to synthesize otherwise.

For example, domino reactions involving the cyclopropyl group could be explored. The development of domino Heck-Diels-Alder reactions with cyclopropyl-containing allenes showcases the potential for cyclopropyl groups to participate in complex cascade reactions. cymitquimica.com The ketone functionality can be used to generate enolates, which can then participate in a wide range of C-C bond-forming reactions. The development of novel multicomponent reactions for the synthesis of polysubstituted piperidines demonstrates the ongoing interest in leveraging such scaffolds for methodological advancements.

The presence of the N-acyl group can also be exploited. For instance, acetyl migration has been observed in related N-acetyl-spiro-piperidines under certain reaction conditions, suggesting the potential for interesting rearrangements. researchgate.net The study of such reactivity can lead to the discovery of new synthetic transformations and a deeper understanding of reaction mechanisms. The use of related chloro-acetylated piperidines as precursors for various heterocyclic systems further illustrates the potential for this compound to be a platform for developing novel synthetic routes. nih.gov

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Routes

The logical synthesis of 1-(2-cyclopropyl-acetyl)-piperidin-4-one would involve the acylation of piperidin-4-one with a reactive derivative of cyclopropylacetic acid. While standard procedures are likely effective, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.

One promising approach involves the direct coupling of piperidin-4-one with cyclopropylacetic acid using modern coupling reagents that minimize waste and improve atom economy. Another avenue could be the exploration of one-pot syntheses, potentially starting from more fundamental precursors. For instance, multicomponent reactions, which are known for their efficiency in building molecular complexity, could be designed to assemble the target molecule. rasayanjournal.co.inresearchgate.net

Furthermore, the synthesis of related piperidin-4-ones often employs methods like the Dieckmann condensation followed by hydrolysis and decarboxylation, or the two-fold alkylation of primary amines with acrylates. researchgate.netcymitquimica.com Investigating the adaptation of these classical methods for the specific synthesis of this compound could provide alternative and potentially more cost-effective manufacturing processes.

A key area for innovation lies in the development of catalytic methods. For example, the use of transition metal catalysts could enable novel bond formations under milder conditions, leading to higher yields and fewer byproducts.

Exploration of Undiscovered Reactivity Profiles and Transformative Potential

The reactivity of this compound is dictated by its ketone and amide functionalities, as well as the strained cyclopropyl (B3062369) ring. The ketone at the 4-position of the piperidine (B6355638) ring is a versatile handle for a variety of chemical transformations. Nucleophilic addition reactions at the carbonyl group can introduce a wide range of substituents, leading to diverse derivatives. evitachem.comnih.gov For instance, reaction with Grignard reagents could yield tertiary alcohols, while reduction would afford the corresponding secondary alcohol. nih.govnih.gov

The cyclopropyl ketone moiety presents a particularly interesting area for reactivity exploration. Cyclopropyl ketones are known to undergo unique ring-opening reactions under various conditions (acidic, basic, or radical), providing access to more complex molecular scaffolds. researchgate.netevitachem.comchemicalbook.com For example, acid-catalyzed cyclization of aryl cyclopropyl ketones can lead to the formation of tetralones. researchgate.net Investigating the susceptibility of this compound to similar transformations could unveil novel chemical pathways and lead to the synthesis of unique molecular architectures.

Furthermore, the alpha-carbon to the ketone is a site for potential enolate formation and subsequent alkylation or condensation reactions, allowing for further functionalization of the piperidine ring. evitachem.com The amide bond, while generally stable, could be cleaved under specific hydrolytic conditions, offering a route back to piperidin-4-one if desired.

Application of Advanced Spectroscopic and Structural Elucidation Techniques

A thorough characterization of this compound is essential for understanding its properties. While standard spectroscopic techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental, advanced methods could provide deeper insights into its structure and dynamics. chemrevlett.comacs.org

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. guidechem.com Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the through-space proximity of atoms, helping to determine the preferred conformation of the molecule in solution. Given that N-acyl piperidin-4-ones can exist as a mixture of conformers (e.g., chair, boat), detailed NMR studies are crucial.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. In-depth fragmentation analysis in tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, aiding in the structural identification of related compounds in complex mixtures.

Should a crystalline sample of this compound or its derivatives be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and the conformation of the piperidine ring.

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, could complement IR data, providing additional information about the molecular vibrations and the symmetry of the molecule.

Deeper Computational Insights into Intrinsic Molecular Properties and Reaction Pathways

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the intrinsic molecular properties and reaction pathways of this compound.

Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of the molecule, calculate its vibrational frequencies to aid in the interpretation of IR and Raman spectra, and predict NMR chemical shifts. Such calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Computational modeling can be used to explore the mechanisms of potential reactions. For example, the energy profiles of different reaction pathways for the ring-opening of the cyclopropyl group or for nucleophilic additions to the ketone can be calculated to determine the most likely reaction products. evitachem.com This can guide experimental work by suggesting optimal reaction conditions.

Molecular dynamics simulations can be used to study the conformational flexibility of the molecule over time, providing a more dynamic picture than static quantum chemical calculations. These simulations can be particularly useful for understanding how the molecule might interact with biological targets, such as enzymes or receptors. By predicting binding modes and affinities, computational studies can help to guide the design of new derivatives with specific biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Cyclopropyl-acetyl)-piperidin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of piperidin-4-one derivatives. For example, reacting piperidin-4-one with cyclopropylacetyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios (e.g., 1:1.2 substrate-to-acylating agent) are critical for yield optimization. Purification often involves recrystallization from propanol or column chromatography .
  • Key Data :

Reaction ComponentTypical ConditionsYield Range
SolventEthanol/Water65–75%
TemperatureReflux (~78°C)
BaseNaOH (0.5 mol)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidin-4-one backbone and cyclopropyl-acetyl substitution. For example, the ketone carbonyl (C=O) appears at ~207 ppm in 13^13C NMR, while cyclopropyl protons resonate as multiplet signals at ~1.0–1.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and cyclopropyl C-H (3000–3100 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) align with the molecular formula C10_{10}H15_{15}NO2_2 (theoretical m/z: 181.11) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., tautomerism in NMR) be resolved for this compound?

  • Methodological Answer : Tautomerism between keto and enol forms can complicate NMR interpretation. Strategies include:

  • X-ray Crystallography : Determines the dominant tautomer in the solid state. For example, a study on 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one confirmed the keto form via single-crystal analysis (C=O bond length: 1.21 Å) .
  • Variable Temperature NMR : Observes coalescence of peaks at elevated temperatures to identify dynamic equilibria .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalytic Optimization : Use of Lewis acids (e.g., ZnCl2_2) enhances acylation efficiency.
  • Solvent-Free Reactions : Reduce side-product formation by minimizing solvent interactions.
  • Flow Chemistry : Improves heat and mass transfer, critical for exothermic acylations .

Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The cyclopropyl moiety enhances metabolic stability by resisting oxidative degradation. In SAR studies, analogs with cyclopropyl substituents show improved binding affinity to CNS targets (e.g., 2.5-fold increase in IC50_{50} compared to methyl derivatives) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation (GHS Category 2).
  • Ventilation : Use fume hoods to prevent inhalation of dust (STOT SE 3 hazard) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer :

  • Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Structural Purity : Confirm via HPLC (>98% purity) to rule out impurities skewing results.
  • Meta-Analysis : Compare datasets from peer-reviewed journals (e.g., differences in IC50_{50} values may stem from cell-line variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.